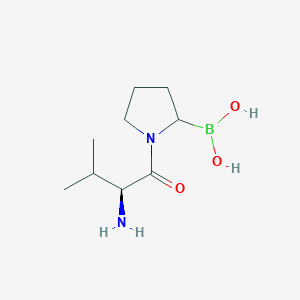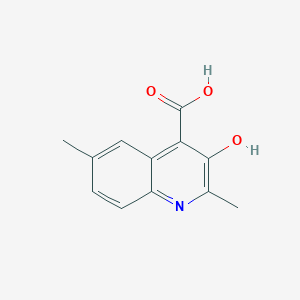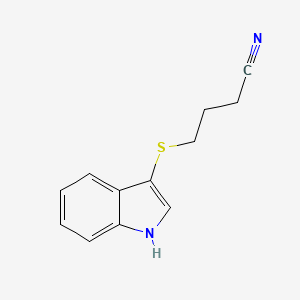
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that can be optimized for large-scale production. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to modify the boronic acid group, potentially converting it into other functional groups.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with FAP. The boronic acid group forms a reversible covalent bond with the active site of FAP, inhibiting its enzymatic activity. This inhibition disrupts the tumor microenvironment, making it a promising target for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boronic acid-based inhibitors and pyrrolidine derivatives, such as:
®-Pyrrolidin-2-yl-boronic acid: Another FAP-targeted ligand with similar binding properties.
Proline derivatives: These compounds share the pyrrolidine ring structure and are used in various biological applications.
Uniqueness
What sets (1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-2-yl)boronic acid apart is its specific stereochemistry and the presence of both the amino acid and boronic acid functional groups. This unique combination enhances its binding affinity and selectivity for FAP, making it a valuable compound in cancer research .
Propriétés
Numéro CAS |
215923-24-3 |
|---|---|
Formule moléculaire |
C9H19BN2O3 |
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
Clé InChI |
FKCMADOPPWWGNZ-MQWKRIRWSA-N |
SMILES isomérique |
B(C1CCCN1C(=O)[C@H](C(C)C)N)(O)O |
SMILES canonique |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)





![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)


